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molecular formula C11H8O3 B8528949 3-Benzylidenefuran-2,4(3h,5h)-dione

3-Benzylidenefuran-2,4(3h,5h)-dione

Cat. No. B8528949
M. Wt: 188.18 g/mol
InChI Key: NCACHNJDCPTIOU-UHFFFAOYSA-N
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Patent
US09145424B2

Procedure details

Tetronic acid (300 mg, 3 mmol) was added to benzaldehyde (1.0 mL, 9 mmol), and the resulting solution was stirred. HCl (37.7%, 0.1 mL) was added drop wise. The reaction mixture was vigorously stirred until it solidified. The solid product was crushed, soaked in hexane and washed with hexane. The crude product was purified by recrystallization (ethyl acetate/hexanes=8/2) to give compound TC-I-49 (0.27 g, 48%) as a yellow solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:6](=[O:7])[O:5][CH2:4][C:2]1=[O:3].[CH:8](=O)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.Cl>CCCCCC>[CH:8](=[C:1]1[C:2](=[O:3])[CH2:4][O:5][C:6]1=[O:7])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
C1C(=O)COC1=O
Name
Quantity
1 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
the resulting solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was vigorously stirred until it
CUSTOM
Type
CUSTOM
Details
The solid product was crushed
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
The crude product was purified by recrystallization (ethyl acetate/hexanes=8/2)
CUSTOM
Type
CUSTOM
Details
to give compound TC-I-49 (0.27 g, 48%) as a yellow solid

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)=C1C(OCC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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